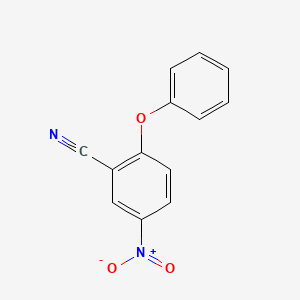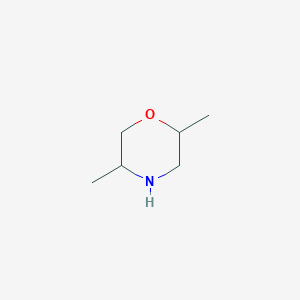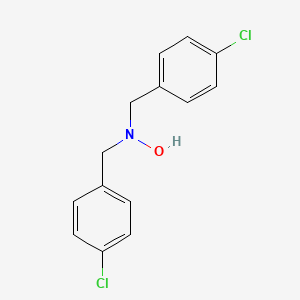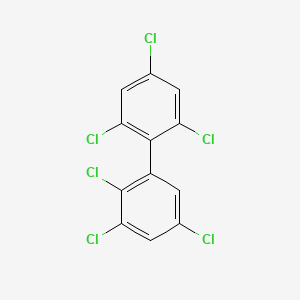
2,2',3,4',5,6'-Hexachlorbiphenyl
Übersicht
Beschreibung
2,2’,3,4’,5,6’-Hexachlorobiphenyl (HCBP) is a persistent organic pollutant (POP) that is a byproduct of the production of chlorinated biphenyls (CBs). It is a highly toxic compound that is found in the environment, primarily in soil and sediment, but also in air, water, and food .
Molecular Structure Analysis
The IUPAC name of 2,2’,3,4’,5,6’-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene and its molecular formula is C12H4Cl6 . It is a light yellow, soft, sticky resin .Physical And Chemical Properties Analysis
2,2’,3,4’,5,6’-Hexachlorobiphenyl has a molecular weight of 360.878 g·mol−1 . It appears as a viscous oily liquid with a density of 1.40 g/mL . It has a melting point of 150.8 °C and a boiling point of 385-420 °C .Wissenschaftliche Forschungsanwendungen
Studien zur Umweltbelastung
PCB 149: ist ein polychloriertes Biphenyl mit signifikanter Persistenz in der Umwelt. Forschung auf diesem Gebiet beinhaltet oft die Untersuchung seiner Langzeitwirkungen auf Ökosysteme, insbesondere die Bioakkumulation in der Tierwelt und das Potenzial zur Störung des endokrinen Systems . Studien untersuchen auch die Verteilung der Verbindung in der Umwelt und ihr letztendliches Schicksal, einschließlich Abbauprodukten und deren Toxizität.
Entwicklung der Analytischen Chemie
Analytische Methoden zum Nachweis und zur Quantifizierung von PCB 149 in verschiedenen Matrices sind entscheidend. Gaschromatographie gekoppelt mit Massenspektrometrie (GC-MS) wird häufig für diesen Zweck verwendet. Forschung auf diesem Gebiet konzentriert sich auf die Verbesserung der Nachweisgrenzen, der Genauigkeit und der Effizienz von Probenvorbereitungsmethoden .
Photoabbaumechanismen
PCB 149 unterliegt einem Photoabbau, der ein wichtiger Weg für seine Umweltattenuierung ist. Studien untersuchen die Reaktionsmechanismen, identifizieren die beteiligten reaktiven Spezies, wie Singulett-Sauerstoff und Hydroxylradikale, und quantifizieren die Abbaugeschwindigkeit unter verschiedenen Bedingungen .
Toxikologie und Risikobewertung
Toxikologische Forschung zu PCB 149 untersucht seine potenziellen gesundheitlichen Auswirkungen, einschließlich Karzinogenität, Neurotoxizität und endokrine Disruption. Studien zur Risikobewertung zielen darauf ab, sichere Expositionsniveaus zu ermitteln und die Risiken zu bewerten, die mit Umwelt- und beruflicher Exposition verbunden sind .
Bioremediationstechniken
Die Forschung zur Bioremediation zielt darauf ab, Mikroorganismen oder Pflanzen zu nutzen, um PCB 149 von kontaminierten Standorten abzubauen oder zu entfernen. Dazu gehören die Identifizierung und Entwicklung biologischer Agenzien mit verbesserten Abbaukapazitäten und das Verständnis der beteiligten Stoffwechselwege .
Materialwissenschaftliche Anwendungen
PCB 149 wurde historisch in verschiedenen industriellen Anwendungen eingesetzt, beispielsweise als dielektrische Flüssigkeit in Transformatoren und als Weichmacher in Harzen. Aktuelle Forschung kann die Untersuchung der Materialeigenschaften dieser Anwendungen umfassen, um sicherere und nachhaltigere Alternativen zu entwickeln .
Safety and Hazards
Wirkmechanismus
Target of Action
2,2’,3,4’,5,6’-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of various substances, including xenobiotics .
Biochemical Pathways
The activation of the CYP1A1 gene affects the xenobiotic metabolic process , which is responsible for the breakdown of foreign substances in the body . The compound also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Pharmacokinetics
They were manufactured as commercial mixtures but were banned in the 1970s because of their persistence in the environment and their bioaccumulation .
Result of Action
The molecular and cellular effects of the compound’s action are complex and can vary depending on the specific context. For instance, in vitro studies have indicated that similar compounds may contribute to metabolic disruption and may further cause the occurrence of nonalcoholic fatty liver disease (NAFLD) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4’,5,6’-Hexachlorobiphenyl. As a persistent organic pollutant, it remains in the environment for extended periods and can accumulate in living organisms . Its effects can also be influenced by factors such as the presence of other chemicals and the specific characteristics of the biological system in which it is present.
Biochemische Analyse
Biochemical Properties
2,2’,3,4’,5,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic oxidation . The interaction with these enzymes leads to the formation of hydroxylated metabolites, which can further interact with cellular targets . Additionally, 2,2’,3,4’,5,6’-Hexachlorobiphenyl has been shown to affect the activity of dopamine and serotonin pathways by interacting with enzymes involved in their synthesis .
Cellular Effects
2,2’,3,4’,5,6’-Hexachlorobiphenyl exerts various effects on different cell types and cellular processes. It has been observed to disrupt cell signaling pathways, particularly those involved in endocrine functions . This disruption can lead to altered gene expression and changes in cellular metabolism. For instance, exposure to 2,2’,3,4’,5,6’-Hexachlorobiphenyl has been linked to the promotion of nonalcoholic fatty liver disease (NAFLD) by affecting metabolic pathways in liver cells . Furthermore, this compound can induce oxidative stress, leading to cellular damage and apoptosis .
Molecular Mechanism
The molecular mechanism of 2,2’,3,4’,5,6’-Hexachlorobiphenyl involves its binding interactions with various biomolecules. This compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression . Additionally, 2,2’,3,4’,5,6’-Hexachlorobiphenyl can inhibit or activate enzymes, such as cytochrome P450, affecting their metabolic functions . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4’,5,6’-Hexachlorobiphenyl can change over time. This compound is relatively stable and resistant to degradation, which means its effects can persist for extended periods . Long-term exposure to 2,2’,3,4’,5,6’-Hexachlorobiphenyl has been shown to cause chronic health effects, including endocrine disruption and carcinogenesis . In vitro and in vivo studies have demonstrated that the compound’s stability allows it to accumulate in tissues, leading to prolonged toxic effects .
Dosage Effects in Animal Models
The effects of 2,2’,3,4’,5,6’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular functions, such as mild oxidative stress and altered gene expression . At higher doses, 2,2’,3,4’,5,6’-Hexachlorobiphenyl can induce severe toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, where certain doses lead to significant adverse outcomes, highlighting the importance of dosage in determining the compound’s toxicity .
Metabolic Pathways
2,2’,3,4’,5,6’-Hexachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further participate in metabolic reactions, affecting metabolic flux and altering metabolite levels . The compound’s metabolism is crucial in determining its biological effects and toxicity.
Transport and Distribution
Within cells and tissues, 2,2’,3,4’,5,6’-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . This compound can bind to lipid membranes, facilitating its accumulation in fatty tissues . Additionally, it can interact with specific transporters that mediate its uptake and distribution within cells . The compound’s lipophilic nature allows it to persist in tissues, contributing to its long-term toxic effects.
Subcellular Localization
The subcellular localization of 2,2’,3,4’,5,6’-Hexachlorobiphenyl is influenced by its interactions with cellular components . This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, it can accumulate in lipid droplets and other organelles, affecting their functions . The compound’s localization is critical in determining its biochemical and toxicological effects.
Eigenschaften
IUPAC Name |
1,2,5-trichloro-3-(2,4,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-7(12(18)10(17)4-5)11-8(15)2-6(14)3-9(11)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVRBEKNQHJPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074230 | |
| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-41-6 | |
| Record name | PCB 148 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWH3O9MX5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



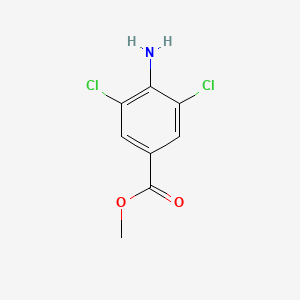

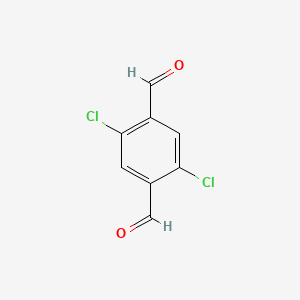
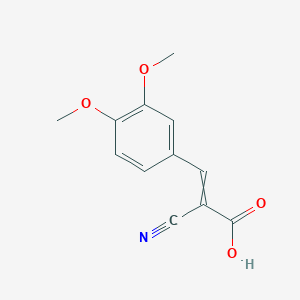

![3,4-Dihydrobenz[a]anthracen-1(2H)-one](/img/structure/B1593657.png)

